![molecular formula C15H9NO4 B12001608 (5-Nitrobenzofuran-2-yl)(phenyl)methanone](/img/structure/B12001608.png)
(5-Nitrobenzofuran-2-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Nitrobenzofuran-2-yl)(phenyl)methanone is a chemical compound with the molecular formula C15H9NO4. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-nitrobenzofuran with benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which are useful intermediates in further chemical synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are frequently used.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under mild conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Wirkmechanismus
The biological activity of (5-Nitrobenzofuran-2-yl)(phenyl)methanone is primarily attributed to its ability to interact with specific molecular targets. For instance, its anticancer activity is linked to the inhibition of protein tyrosine kinases, which play a crucial role in cell signaling pathways involved in cell growth and differentiation . The compound’s antimicrobial properties are due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Similar Compounds:
- (5-Nitro-2-phenoxyphenyl)(phenyl)methanone
- (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone
- (2-Chloro-5-nitrophenyl)(phenyl)methanone
Comparison: this compound is unique due to its specific nitro and phenyl substitutions, which confer distinct chemical and biological properties. Compared to its analogs, it often exhibits higher potency in biological assays, particularly in antimicrobial and anticancer studies .
Eigenschaften
Molekularformel |
C15H9NO4 |
---|---|
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
(5-nitro-1-benzofuran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C15H9NO4/c17-15(10-4-2-1-3-5-10)14-9-11-8-12(16(18)19)6-7-13(11)20-14/h1-9H |
InChI-Schlüssel |
GGAAFJDOXQXLJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.